7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one
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Overview
Description
7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4-methylcoumarin and 2-phenylmorpholine.
Alkylation Reaction: The 7-hydroxy-4-methylcoumarin undergoes an alkylation reaction with a suitable alkylating agent, such as benzyl bromide, in the presence of a base like potassium carbonate. This reaction is typically carried out in a solvent like acetone at elevated temperatures.
Cyclization: The resulting intermediate is then subjected to cyclization under acidic conditions to form the chromen-2-one core structure.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylmorpholine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated chromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymer matrices to improve their mechanical and thermal properties.
Biology
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Antioxidant Activity: It exhibits antioxidant properties, making it useful in preventing oxidative stress-related diseases.
Medicine
Anti-inflammatory: The compound has been studied for its anti-inflammatory effects, potentially useful in treating inflammatory diseases.
Anticancer: Preliminary studies suggest that it may have anticancer properties, inhibiting the growth of certain cancer cell lines.
Industry
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Cosmetics: The compound’s antioxidant properties make it a valuable ingredient in cosmetic formulations.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.
Reactive Oxygen Species Scavenging: The compound can scavenge reactive oxygen species, preventing cellular damage.
DNA Interaction: It may interact with DNA, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its antimicrobial and antioxidant properties.
4-methylumbelliferone: Another coumarin derivative with similar biological activities.
Warfarin: A well-known anticoagulant that shares the chromen-2-one core structure.
Uniqueness
7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one is unique due to the presence of the 2-phenylmorpholin-4-yl group, which enhances its biological activity and specificity compared to other similar compounds.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C22H23NO4/c1-14-15(2)22(25)27-21-17(14)8-9-19(24)18(21)12-23-10-11-26-20(13-23)16-6-4-3-5-7-16/h3-9,20,24H,10-13H2,1-2H3 |
InChI Key |
MMCKWDBPDYZIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOC(C3)C4=CC=CC=C4)O)C |
Origin of Product |
United States |
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